Boc-3-styryl-L-alanine dicyclohexylamine salt

Übersicht

Beschreibung

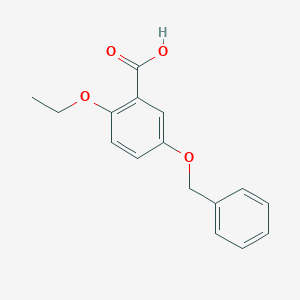

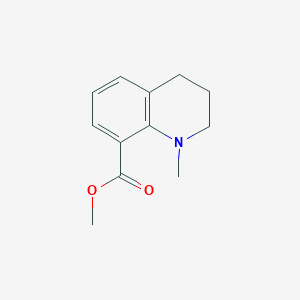

“Boc-3-styryl-L-alanine dicyclohexylamine salt” is a chemical compound with the molecular formula C16H21NO4·C12H23N . It appears as a white powder and is used for research purposes .

Molecular Structure Analysis

The InChI string for “Boc-3-styryl-L-alanine dicyclohexylamine salt” isInChI=1S/C16H21NO4.C12H23N/c1-16(2,3)21-15(20)17-13(14(18)19)11-7-10-12-8-5-4-6-9-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-10,13H,11H2,1-3H3,(H,17,20)(H,18,19);11-13H,1-10H2/b10-7+;/t13-;/m0./s1 . The Canonical SMILES string is CC(C)(C)OC(=O)NC(CC=CC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 . Physical And Chemical Properties Analysis

“Boc-3-styryl-L-alanine dicyclohexylamine salt” has a molecular weight of 472.67 . It has a melting point of 103-106 °C and a boiling point of 498.1°C at 760 mmHg . The compound is stable under normal temperatures and pressures .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Optically Pure α-Alkyl-β-(sec-Amino)alanines Synthesis : A study highlighted the synthesis of N-Boc-α-alkyl-β-(sec-amino)alanines through cyclization and ring-opening reactions, emphasizing the production of non-protein amino acids after Boc group removal (Olma et al., 2011).

Supramolecular Gel Formation : Research demonstrated the creation of a supramolecular gel from simple organic salts, including a derivative from tert-butoxycarbonyl (Boc)-protected L-amino acids, showing potential for load-bearing and self-healing properties (Sahoo et al., 2012).

Methacrylate Polymers with Chiral Amino Acid Moieties : A study on the polymerization of methacrylate containing Boc-L-alanine highlighted the creation of pH-responsive, cationic polymers, suggesting applications in drug delivery systems (Kumar et al., 2012).

Material Science and Nanotechnology

Nano-Structure Formation : A unique ω-amino acid-based molecule, including a Boc-protected derivative, was found to self-assemble into various nanostructures, indicating potential for drug delivery and bio-technological applications (Kar et al., 2014).

Self-Assembled Block Copolymers : Research on amino acid-based block copolymers demonstrated their utility in drug delivery and gene transfer, showing the versatility of Boc-protected amino acid derivatives in creating pH-responsive materials (Kumar et al., 2013).

Organic Photovoltaics

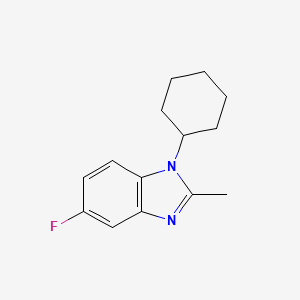

- Electron-Donor Materials : A study on fluorinated BODIPY dyes with styryl groups, including structures related to the Boc-protected amino acids, showed promise as electron-donor materials in organic photovoltaic cells, highlighting their potential in renewable energy applications (Aguiar et al., 2019).

Eigenschaften

IUPAC Name |

(2S)-2-[[(E)-3-[(2-methylpropan-2-yl)oxy]-3-oxo-1-phenylprop-1-en-2-yl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-11(14(18)19)17-13(15(20)21-16(2,3)4)10-12-8-6-5-7-9-12/h5-11,17H,1-4H3,(H,18,19)/b13-10+/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYQAKFRKESVQLL-CDDSVFCYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=CC1=CC=CC=C1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)N/C(=C/C1=CC=CC=C1)/C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-3-styryl-L-alanine dicyclohexylamine salt | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(2-Methoxyethoxy)azetidin-1-yl]aniline](/img/structure/B1473752.png)